molecular formula C13H15NO4 B101327 Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate CAS No. 16382-18-6

Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate

Cat. No.: B101327
CAS No.: 16382-18-6
M. Wt: 249.26 g/mol
InChI Key: RBUSDPZPBBBAKR-UHFFFAOYSA-N
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Description

Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its indole core, substituted with ethyl, methoxy, and carboxylate groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5,6-dimethoxy-1H-indole-2-carboxylate typically involves the elaboration of commercially available starting materials. One common method includes the reaction of 5,6-dimethoxyindole with ethyl chloroformate under basic conditions to introduce the ethyl carboxylate group . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5,6-dimethoxy-1H-indole-2-carboxylate involves its interaction with various molecular targets and pathways. The indole core can bind to multiple receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes or act as an agonist/antagonist at specific receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    5,6-Dimethoxyindole: Lacks the ethyl carboxylate group but shares the methoxy substitutions.

    Ethyl indole-2-carboxylate: Similar structure but without the methoxy groups.

    Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole core.

Uniqueness

Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 5,6-dimethoxy-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-4-18-13(15)10-5-8-6-11(16-2)12(17-3)7-9(8)14-10/h5-7,14H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBUSDPZPBBBAKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=C(C=C2N1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60167663
Record name Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60167663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16382-18-6
Record name Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16382-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016382186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60167663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.739
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is Ethyl 5,6-dimethoxyindole-2-carboxylate studied in relation to melanin?

A1: Ethyl 5,6-dimethoxyindole-2-carboxylate (DMICE) serves as a valuable model compound for investigating the structural and photophysical properties of melanin. Melanin, a complex biopolymer, derives from the oxidation and polymerization of phenolic compounds, including indole derivatives. [, ] DMICE, with its indole core structure and shielded hydroxyl groups, mimics key structural features of eumelanin monomers. This makes it a useful tool for studying the intrinsic properties of melanin without the complexities arising from its polymeric and heterogeneous nature.

Q2: How does halogenation influence the photophysical properties of Ethyl 5,6-dimethoxyindole-2-carboxylate?

A2: Halogenation, specifically iodination and bromination, significantly alters the photophysical properties of DMICE. Research shows that both iodinated (IDMICE) and brominated (BDMICE) derivatives exhibit ultrafast intersystem crossing (ISC). This process involves a transition from a singlet excited state to a triplet excited state. [] Importantly, IDMICE demonstrates a remarkably high triplet quantum yield (59.1%) and a faster ISC rate compared to BDMICE. [] This enhanced ISC in IDMICE is attributed to strong spin-orbit coupling induced by the presence of iodine and specific intermolecular interactions within its crystal structure, leading to the observation of room temperature phosphorescence. [] These findings highlight the potential of halogenated DMICE derivatives, particularly IDMICE, in applications requiring efficient triplet state generation, such as photodynamic therapy or organic light-emitting diodes.

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